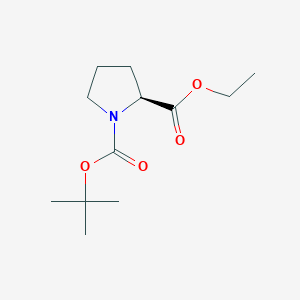

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and ethyl groups, as well as two carboxylate groups. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases and alkyl halides under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of tert-butoxycarbonyl groups into the pyrrolidine ring .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or other reduced forms.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mécanisme D'action

The mechanism of action of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simple heterocyclic amine with a five-membered ring.

tert-Butyl Pyrrolidine: A pyrrolidine derivative with a tert-butyl group.

Ethyl Pyrrolidine: A pyrrolidine derivative with an ethyl group.

Uniqueness: (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and its chiral nature. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both tert-butyl and ethyl groups, along with the carboxylate groups, provides a versatile scaffold for further functionalization and derivatization .

Activité Biologique

(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 125347-83-3

- Boiling Point : 305.6 °C

The compound features a pyrrolidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities. Its unique structure contributes to its biological properties and makes it a valuable building block in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chiral nature of the compound allows for selective binding to these targets, influencing their activity through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

Antiviral Activity

Research has shown that pyrrolidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit viral replication:

These findings suggest that the introduction of specific substituents can enhance antiviral activity.

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Studies indicate that modifications in the pyrrolidine ring can lead to increased efficacy against various microbial strains:

| Compound | Microbial Strain | Activity Level | Reference |

|---|---|---|---|

| MZO-2 | LPS-induced TNFα production | Significant Inhibition | |

| Various derivatives | Multiple strains | Enhanced Activity |

Applications in Research

This compound serves several roles in scientific research:

- Chiral Auxiliary : Utilized in asymmetric synthesis to produce enantiomerically pure compounds.

- Building Block : Acts as a precursor for synthesizing more complex organic molecules.

Study on Enzyme Interaction

A notable study evaluated the interaction of this compound with the ASCT2 transporter, revealing its potential as an inhibitor. The study reported:

- Inhibition Ki Values : Approximately 0.86±0.11 μM for ASCT2.

This highlights the compound's relevance in targeting amino acid transporters, which are critical in cancer metabolism .

Antiviral Efficacy Assessment

In vitro tests demonstrated that derivatives of this compound exhibited significant antiviral activity against HSV-1. The study involved infecting Vero cells and measuring the therapeutic index of various compounds .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLKOLOJLBQDZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.